1H-Indazole-7-sulfonic acid is a heterocyclic compound characterized by an indazole core with a sulfonic acid group located at the 7-position. This compound is part of a larger class of indazole derivatives, which are recognized for their diverse biological activities and potential therapeutic applications in medicinal chemistry. The presence of the sulfonic acid group enhances its solubility and reactivity, making it a valuable compound in various scientific fields, including chemistry, biology, and medicine. Indazole derivatives have been extensively studied for their roles as enzyme inhibitors and their interactions with biological macromolecules, particularly in cancer and inflammatory diseases .
1H-Indazole-7-sulfonic acid can be sourced from various chemical suppliers and is classified under the category of sulfonic acids and indazole derivatives. Its chemical structure is defined by the presence of both an indazole ring system and a sulfonate functional group, which imparts unique properties compared to other related compounds such as indole and 1H-indazole itself. This classification allows it to be utilized in both academic research and industrial applications .
The synthesis of 1H-Indazole-7-sulfonic acid can be achieved through several methods:
The choice of reagents, solvents, and reaction conditions are critical for optimizing the yield and purity of 1H-Indazole-7-sulfonic acid. Commonly used reagents include hydrazine hydrate for cyclization, potassium carbonate as a base in substitution reactions, and palladium catalysts for coupling reactions .
The molecular formula of 1H-Indazole-7-sulfonic acid is . The structural representation features:
The compound has distinctive spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
1H-Indazole-7-sulfonic acid participates in various chemical reactions:
Common reagents used in these reactions include palladium on carbon for reductions, while electrophiles such as alkyl halides or acyl chlorides are typically employed in substitution reactions .
The mechanism of action for 1H-Indazole-7-sulfonic acid primarily involves its interaction with specific biological targets:
Relevant data regarding its properties can be obtained through standard laboratory analyses including spectroscopic methods .
1H-Indazole-7-sulfonic acid has a wide range of applications across various scientific fields:
The indazole nucleus represents a privileged scaffold in modern drug discovery due to its versatile pharmacological profile and structural adaptability. This bicyclic aromatic system, consisting of a fused benzene and pyrazole ring, exhibits distinct tautomeric properties (1H and 2H forms) that influence its molecular recognition capabilities [2]. The 1H-indazole isomer predominates in biological systems due to its thermodynamic stability, facilitating optimized binding interactions with diverse therapeutic targets [2] [4]. Indazole derivatives demonstrate a remarkable breadth of bioactivities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, positioning this heterocycle as a cornerstone structure in medicinal chemistry [1] [5]. The strategic incorporation of sulfonic acid functionality (-SO₃H) at specific positions, particularly the 7-position of the indazole ring, has emerged as a significant molecular modification to enhance physicochemical properties and biological efficacy. This functionalization introduces strong acidity and significantly influences solubility characteristics, thereby addressing key pharmacokinetic challenges associated with parent indazole compounds [6] [9] [10]. The historical evolution of indazole-based therapeutics reflects a trajectory from serendipitous discovery to rational design, with sulfonic acid derivatives representing an advanced development in this chemical lineage [3] [8].
The 1H-indazole configuration provides a uniquely stable platform for drug design due to its electronic distribution and hydrogen bonding capacity. This tautomer predominates in solid, liquid, and gaseous phases, with the quinonoid 2H-form being significantly less stable (energy difference >10 kcal/mol) [2]. The planar structure enables extensive π-π stacking interactions with aromatic residues in protein binding pockets, while the pyrrolic nitrogen (N1) serves as a hydrogen bond donor and the pyridinic nitrogen (N2) functions as a hydrogen bond acceptor [4]. This dual hydrogen bonding capability is exemplified in protein kinase inhibitors like pazopanib and axitinib, where the indazole nitrogen atoms form critical interactions with the hinge region of kinases [5].
Molecular editing of the indazole scaffold occurs primarily through positional functionalization at C3, C5, and C6, or through substitution on the nitrogen atoms. The C3 position is particularly amenable to modification with various pharmacophoric groups (amides, carbamates, ketones), enabling targeted interactions with diverse biological macromolecules [3]. For instance, in VEGFR-2 inhibitors, C3-substituted indazoles demonstrate enhanced binding affinity through hydrophobic interactions within the ATP-binding pocket [5]. The planar rigidity of the core facilitates deep penetration into enzyme active sites inaccessible to bulkier scaffolds, as observed in PARP inhibitors like niraparib where the indazole core intercalates into the nicotinamide binding site [2].
Table 1: Clinically Approved 1H-Indazole-Based Therapeutics
Compound Name | Therapeutic Target | Clinical Application | Key Structural Features |
---|---|---|---|
Pazopanib | VEGFR/PDGFR/c-Kit | Renal cell carcinoma | 1H-Indazole-3-amine core |
Axitinib | VEGFR-1/2/3 | Renal cell carcinoma | 1H-Indazole-7-amide |
Niraparib | PARP-1/2 | Ovarian cancer | 2-Fluoro-1H-indazole |
Entrectinib | TRK/ROS1/ALK | Solid tumors | 1H-Indazole-5-carboxamide |
Granisetron | 5-HT₃ receptor | Chemotherapy-induced nausea | 1H-Indazole-3-carboxamide |
The bioisosteric relationship between indazole and other nitrogen heterocycles (indole, benzimidazole) allows for strategic molecular optimization while preserving target engagement. Indazole offers advantages over indole through its enhanced metabolic stability against oxidative degradation and increased hydrogen bonding potential [4]. This is evident in the development of PI3Kδ inhibitors like nemiralisib, where the indazole core provides superior kinase selectivity compared to its indole counterpart [2]. The structural versatility of the indazole scaffold is further demonstrated by its presence in compounds targeting diverse biological pathways, including kinase inhibition, hormone receptor modulation, and DNA repair mechanisms [2] [5].
Sulfonic acid functionalization of the 1H-indazole scaffold represents a strategic approach to modulate physicochemical properties critical to drug disposition. The introduction of the -SO₃H group at position 7 creates a highly acidic moiety (pKa ≈ 0-1) that remains ionized across physiological pH ranges, significantly enhancing aqueous solubility [6] [10]. This property addresses the inherent hydrophobicity of the indazole core, which often limits bioavailability in unmodified derivatives. The sulfonate anion engages in extensive hydrogen bonding networks with biological membranes and plasma proteins, influencing distribution patterns and residence time in target tissues [9]. Molecular modeling studies demonstrate that the sulfonic acid group can form salt bridges with basic amino acid residues (lysine, arginine) in target proteins, potentially enhancing binding affinity despite the group's high solvation energy [7].
The electron-withdrawing nature of the sulfonic acid group induces significant electronic effects throughout the indazole system, reducing the pKa of adjacent functional groups and modulating their reactivity. This effect is particularly pronounced at C3, where the electron density of carbonyl groups in carboxamide derivatives is substantially altered, potentially enhancing hydrogen bond accepting capacity [7]. The strong acidity also promotes the formation of stable crystalline salts with basic counterions, as evidenced by multiple patents covering maleate, benzenesulfonate, and hydrobromide salts of sulfonated indazoles [8]. These salt forms often demonstrate superior powder characteristics for pharmaceutical formulation compared to the free acids.
Table 2: Physicochemical Properties of Sulfonated Indazole Derivatives
Property | 1H-Indazole-5-sulfonic acid | 1H-Indazole-7-sulfonic acid (Theoretical) | Non-sulfonated Indazole |
---|---|---|---|
Molecular Weight | 198.20 g/mol | 198.20 g/mol | 118.14 g/mol |
pKa | 1.04 (indazolium), 13.86 (indazolate) [2] | Similar acidic profile | 14.2 (indazolium) |
Water Solubility | >50 mg/mL (20°C) [6] | Estimated >50 mg/mL | <1 mg/mL |
LogP (Octanol/Water) | -0.85 (calculated) | -0.85 (estimated) | 1.92 |
Melting Point | Decomposes >250°C | Decomposes >250°C | 147-149°C |
The steric bulk of the sulfonic acid group provides conformational constraints that can enhance target selectivity by preventing binding to off-target proteins with sterically restricted active sites. This principle was utilized in the design of HCV NS5B polymerase inhibitors where sulfonated indazole derivatives demonstrated improved selectivity over host polymerases compared to non-sulfonated analogs [7]. The metabolic resistance imparted by sulfonation is particularly valuable in reducing hepatic clearance via cytochrome P450 pathways, as evidenced by extended plasma half-lives in preclinical models [9]. However, the high polarity of the sulfonic acid group presents challenges for blood-brain barrier penetration, necessitating careful molecular design for CNS-targeted therapeutics [4].
The medicinal exploration of indazole derivatives spans over a century, beginning with early investigations into natural products containing the indazole scaffold. The first significant milestone occurred with the identification of nigellicine and nigeglanine as naturally occurring indazole alkaloids from Nigella sativa seeds in the late 20th century, revealing the structural feasibility of this heterocycle in biological systems [2]. Pharmaceutical development accelerated in the 1980s with the introduction of bendazac, a non-steroidal anti-inflammatory drug (NSAID) featuring an indazole core substituted with a benzyl group at N1 and an acetic acid chain at C3 [2]. This was followed by the groundbreaking development of granisetron in the early 1990s, a selective 5-HT₃ receptor antagonist that established indazole as a privileged scaffold for antiemetic therapy [2].
The 21st century witnessed an explosion in indazole-based drug discovery, driven by advances in synthetic methodology and structural biology. The introduction of pazopanib (Votrient®) in 2009 marked a significant advancement in kinase inhibitor therapeutics for renal cell carcinoma, featuring a 1H-indazol-3-amine core that interacts with the hinge region of VEGFR kinases [5]. This was rapidly followed by axitinib (Inlyta®) in 2012, which demonstrated superior potency through strategic substitution at the C7 position of the indazole ring [5]. The development of poly(ADP-ribose) polymerase (PARP) inhibitors culminated in the 2017 FDA approval of niraparib, incorporating a 2-fluoro-1H-indazole core that enhances DNA trapping efficiency in BRCA-deficient tumors [2].
Table 3: Evolution of Indazole-Based Therapeutics
Era | Key Developments | Representative Compounds |
---|---|---|
Pre-1990 | Natural product isolation, early synthetic derivatives | Bendazac (NSAID), Nigellicine/Nigeglanine |
1990-2005 | Receptor-targeted agents | Granisetron (5-HT₃ antagonist) |
2005-2015 | Kinase inhibitors | Pazopanib, Axitinib, Linifanib |
2015-Present | DNA repair enzymes, CNS agents | Niraparib (PARP), Entrectinib (TRK), Nemiralisib (PI3Kδ) |
Recent innovations focus on multifunctional indazole derivatives designed to address complex diseases through polypharmacology. Contemporary research explores sulfonic acid-functionalized indazoles as protease-activated receptor antagonists and chemokine receptor modulators, leveraging the sulfonic acid group for enhanced solubility and target engagement [9]. Synthetic methodologies have evolved from classical approaches (Fischer indole synthesis) to sophisticated transition-metal catalyzed C-H activation and microwave-assisted cyclization techniques, enabling efficient access to 7-substituted indazoles previously considered synthetically challenging [5] [7]. Patent activity has surged, with over 400 patents filed for indazole derivatives between 2015-2025, reflecting growing pharmaceutical interest in this chemotype [2] [8]. The progression of compounds like entrectinib and brilanestrant through clinical trials demonstrates the continued expansion of therapeutic applications for indazole-based molecules in oncology and endocrine disorders [2].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: